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molecular formula C8H9NO2 B154152 Methyl 6-methylpyridine-2-carboxylate CAS No. 13602-11-4

Methyl 6-methylpyridine-2-carboxylate

Cat. No. B154152
M. Wt: 151.16 g/mol
InChI Key: CYWIZMOZBTXFIL-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

Concentrated sulfuric acid (2 mL) was added to a solution of 6-methylpicolinic acid (1.97 g; 13.65 mmol) in methanol (50 mL). The resulting mixture was heated at reflux for 22 hours. After cooling to room temperature, the solution was made alkaline by addition of an aqueous solution of sodium carbonate. The methanol was evaporated under reduced pressure, water was added and the mixture was extracted three times with dichloromethane. Combined organic layers were dried over magnesium sulfate, and concentrated under reduced pressure to give 1.81 g (88%) of methyl 6-methylpicolinate as an oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[N:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[CH:9][CH:8]=1.[C:16](=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:6][C:7]1[N:12]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[CH:10]=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.97 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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